2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enaminones as Building Blocks
Enaminones have been utilized as key intermediates for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized and subjected to various reactions to afford different derivatives, including substituted pyridine derivatives and bipyrazoles. Some compounds demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of 5-fluorouracil, a standard antitumor agent. The antimicrobial activity of these compounds was also evaluated, indicating their potential in therapeutic applications (S. Riyadh, 2011).
Adenosine Human Receptor Antagonists
The 1,2,4-Triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the development of potent adenosine human receptor antagonists. This research led to the synthesis of derivatives with nanomolar affinity for the hA2A adenosine receptor (AR) and selectivity for the target receptor. One potent hA2A AR antagonist demonstrated the ability to counteract MPP+-induced neurotoxicity in human neuroblastoma cells, suggesting its potential for treating Parkinson's disease. Docking studies were performed to rationalize the observed affinity data (M. Falsini et al., 2017).
Synthesis and Functionalization
4-Hydrazinylpyrazolo[1,5-a]pyrazines were synthesized and combined with various compounds to form derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions aimed to synthesize substituted pyrazolo[1,5-a]pyrazines with potential pharmacological activities. The study highlights the chemical versatility of pyrazolo[1,5-a]pyrazines in generating diverse chemical entities for biological evaluation (N. M. Tsizorik et al., 2018).
Phosphodiesterase 1 Inhibitors
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized, exploring their role as inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This research identified a clinical candidate, ITI-214, which exhibited picomolar inhibitory potency for PDE1 and demonstrated efficacy in vivo, indicating its potential for various central nervous system disorders (Peng Li et al., 2016).
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol, have been found to exhibit a wide range of biological properties . For instance, some pyrazolo derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular functions . For instance, some pyrazole derivatives inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given that some pyrazole derivatives have been found to inhibit cdk2, it can be inferred that this compound might affect pathways related to cell cycle regulation .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, which include this compound, have predicted suitable pharmacokinetic properties .
Result of Action
Some pyrazole derivatives have been found to exhibit cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as pyrazolo[1,5-a]pyrazine derivatives, have been found to interact with various enzymes and proteins
Cellular Effects
While specific cellular effects of 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol are not yet fully known, related compounds have shown cytotoxic activities against certain cell lines . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to inhibit certain enzymes, suggesting potential binding interactions with biomolecules
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Studies on related compounds suggest potential changes in effects over time, including issues related to the compound’s stability and degradation
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Studies on related compounds suggest potential threshold effects and possible toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully known. Studies on related compounds suggest potential interactions with various enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Studies on related compounds suggest potential interactions with transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Studies on related compounds suggest potential effects on activity or function related to subcellular localization
Properties
IUPAC Name |
2-cyclohexyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h6-9H,1-5H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWUFXWFAAOKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.